molecular formula C14H20BrN3O2S B4606604 2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4606604
M. Wt: 374.30 g/mol
InChI Key: NEXRVKAIZFBPMX-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a bromobenzoyl group, an isopropoxypropyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the bromination of benzoic acid to form 2-bromobenzoic acid. This intermediate is then converted to 2-bromobenzoyl chloride using thionyl chloride. The next step involves the reaction of 2-bromobenzoyl chloride with N-(3-isopropoxypropyl)hydrazinecarbothioamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzyme active sites, potentially inhibiting their activity. The hydrazinecarbothioamide moiety can form strong hydrogen bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BROMOBENZOYL)-N-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-(2-BROMOBENZOYL)-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the isopropoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(3-propan-2-yloxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2S/c1-10(2)20-9-5-8-16-14(21)18-17-13(19)11-6-3-4-7-12(11)15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRVKAIZFBPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=S)NNC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-(2-BROMOBENZOYL)-N-(3-ISOPROPOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

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